N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
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Overview
Description
N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyridine ring fused with a pyrrole ring, which is further substituted with a dimethylamino group and a pyridin-3-ylmethyl group.
Preparation Methods
The synthesis of N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable pyrrole precursor.
Introduction of the dimethylamino group: This step typically involves the reaction of the intermediate with dimethylamine under appropriate conditions.
Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridin-3-ylmethyl halide and the intermediate compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the pyridin-3-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new FGFR inhibitors.
Biology: It is studied for its potential biological activities, including its ability to inhibit FGFRs, which are involved in various cellular processes such as proliferation, differentiation, and migration.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit FGFR signaling pathways that are often dysregulated in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, inhibiting their activity and preventing the downstream signaling pathways that are involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells that rely on FGFR signaling for their progression.
Comparison with Similar Compounds
N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and are also studied for their FGFR inhibitory activities.
N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide: This compound has a similar pyrrolo[2,3-b]pyridine core but with different substituents, leading to variations in its biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent FGFR inhibitory activity and potential therapeutic applications.
Properties
CAS No. |
918517-14-3 |
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Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N,N-dimethyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H16N4/c1-19(2)14-6-5-11(9-17-14)8-12-10-18-15-13(12)4-3-7-16-15/h3-7,9-10H,8H2,1-2H3,(H,16,18) |
InChI Key |
JRWMWZPRBRJDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
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